Cas no 51725-82-7 (ethyl 3-(2-methylphenyl)-3-oxopropanoate)
ethyl 3-(2-methylphenyl)-3-oxopropanoate Chemical and Physical Properties
Names and Identifiers
-
- Ethyl 3-oxo-3-(o-tolyl)propanoate
- 3-OXO-3-O-TOLYL-PROPIONIC ACID ETHYL ESTER
- Ethyl (2-Methylbenzoyl)acetate
- Benzenepropanoic acid,2-methyl-b-oxo-, ethyl ester
- ethyl 3-(2-methylphenyl)-3-oxopropanoate
- ETHYL 3-OXO-3-O-TOLYLPROPANOATE
- Ethyl o-toluoylacetate
- 3-(2-methylphenyl)-3-oxopropionic acid ethyl ester
- 3-oxo-3-(2-methylphenyl)propanoic acid ethyl ester
- 3-oxo-3-(2-methylphenyl)propionic acid ethyl ester
- Ethyl 2-(2-methylbenzoyl)acetate
- ethyl 3-(2'methylphenyl)-3-oxobutanoate
- ethyl 3-oxo-3-(2-methylphenyl)-propanoate
- Ethyl o-methylbenzoylacetate
- Ethyl 3-Oxo-3-(o-tolyl)propionate
- (2-Methylbenzoyl)acetic Acid Ethyl Ester
- 3-Oxo-3-(o-tolyl)propionic Acid Ethyl Ester
- ethyl 2-methylbenzoylacetate
- AMY19292
- AC-17241
- 51725-82-7
- UNULPFKXRJPSCO-UHFFFAOYSA-N
- 3-Oxo-3-(2-tolyl)propionicacidethylester
- 3-Oxo-3-(2-tolyl)propionic acid ethyl ester
- Ethyl (2-methylbenzoyl)acetate, 97%
- s10683
- E1125
- SCHEMBL406193
- A828742
- MFCD03424817
- J-520469
- FT-0640020
- AC-26788
- AKOS005744946
- 3-OXO-3-O-TOLylpropanoic acid ethyl ESTER
- DS-16410
- BCA72582
- CS-0042530
- DTXSID70375090
- STL134824
- DB-052013
-
- MDL: MFCD03424817
- Inchi: 1S/C12H14O3/c1-3-15-12(14)8-11(13)10-7-5-4-6-9(10)2/h4-7H,3,8H2,1-2H3
- InChI Key: UNULPFKXRJPSCO-UHFFFAOYSA-N
- SMILES: O(CC)C(CC(C1C=CC=CC=1C)=O)=O
Computed Properties
- Exact Mass: 206.09400
- Monoisotopic Mass: 206.094
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 5
- Complexity: 235
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 3
- XLogP3: 2.4
- Topological Polar Surface Area: 43.4A^2
Experimental Properties
- Color/Form: liquid
- Density: 1.069 g/mL at 25 °C(lit.)
- Melting Point: NA
- Boiling Point: 110°C/0.8mmHg(lit.)
- Flash Point: >230 °F
- Refractive Index: n20/D 1.5255(lit.)
- PSA: 43.37000
- LogP: 2.13090
- λmax: 287(MeOH)(lit.)
- Solubility: Not available
- Vapor Pressure: 0.0±0.6 mmHg at 25°C
ethyl 3-(2-methylphenyl)-3-oxopropanoate Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
-
Warning Statement:
P264Thoroughly clean after treatment
P280Wear protective gloves/Wear protective clothing/Wear protective goggles/Wear a protective mask
P305If it enters the eyes
P351Rinse carefully with water for a few minutes
P338Remove the contact lens(If any)And easy to operate,Continue flushing
P337If eye irritation persists
P313Obtain medical advice/care - Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Safety Instruction: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
ethyl 3-(2-methylphenyl)-3-oxopropanoate Customs Data
- HS CODE:2918300090
- Customs Data:
China Customs Code:
2918300090Overview:
2918300090 Other aldehydes or ketones without other oxy carboxylic acids(Including anhydrides\Acyl halide\Peroxides, peroxyacids and derivatives of this tax number). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2918300090 other carboxylic acids with aldehyde or ketone function but without other oxygen function, their anhydrides, halides, peroxides, peroxyacids and their derivatives.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:6.5%.General tariff:30.0%
ethyl 3-(2-methylphenyl)-3-oxopropanoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 014852-1g |
3-Oxo-3-o-tolyl-propionic acid ethyl ester |
51725-82-7 | 95% | 1g |
£28.00 | 2022-02-28 | |
| Fluorochem | 014852-5g |
3-Oxo-3-o-tolyl-propionic acid ethyl ester |
51725-82-7 | 95% | 5g |
£95.00 | 2022-02-28 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | E156053-10g |
ethyl 3-(2-methylphenyl)-3-oxopropanoate |
51725-82-7 | 97% | 10g |
¥1332.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | E156053-1G |
ethyl 3-(2-methylphenyl)-3-oxopropanoate |
51725-82-7 | 97% | 1g |
¥234.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | E156053-250mg |
ethyl 3-(2-methylphenyl)-3-oxopropanoate |
51725-82-7 | 97% | 250mg |
¥137.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | E156053-5g |
ethyl 3-(2-methylphenyl)-3-oxopropanoate |
51725-82-7 | 97% | 5g |
¥833.90 | 2023-09-03 | |
| Alichem | A019138757-5g |
Ethyl 3-oxo-3-(o-tolyl)propanoate |
51725-82-7 | 95% | 5g |
$191.90 | 2023-09-01 | |
| Alichem | A019138757-10g |
Ethyl 3-oxo-3-(o-tolyl)propanoate |
51725-82-7 | 95% | 10g |
$370.80 | 2023-09-01 | |
| Chemenu | CM253346-5g |
Ethyl 3-oxo-3-(o-tolyl)propanoate |
51725-82-7 | 95% | 5g |
$194 | 2021-06-16 | |
| Chemenu | CM253346-10g |
Ethyl 3-oxo-3-(o-tolyl)propanoate |
51725-82-7 | 95% | 10g |
$337 | 2021-06-16 |
ethyl 3-(2-methylphenyl)-3-oxopropanoate Suppliers
ethyl 3-(2-methylphenyl)-3-oxopropanoate Related Literature
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H. V. Jain,D. Verthelyi,S. L. Beaucage RSC Adv., 2017,7, 42519-42528
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Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
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Benjamin Gabriel Poulson,Kacper Szczepski,Joanna Izabela Lachowicz,Lukasz Jaremko,Abdul-Hamid Emwas,Mariusz Jaremko RSC Adv., 2020,10, 215-227
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M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
Additional information on ethyl 3-(2-methylphenyl)-3-oxopropanoate
Comprehensive Analysis of Ethyl 3-(2-methylphenyl)-3-oxopropanoate (CAS No. 51725-82-7)
Ethyl 3-(2-methylphenyl)-3-oxopropanoate (CAS No. 51725-82-7) is a versatile organic compound widely used in pharmaceutical intermediates, fragrance synthesis, and specialty chemical applications. This β-keto ester derivative exhibits unique reactivity due to its carbonyl and ester functional groups, making it valuable for Claisen condensation reactions and heterocyclic compound synthesis. Recent studies highlight its role in developing biodegradable materials, aligning with the global trend toward sustainable chemistry.
The compound's molecular structure features a 2-methylphenyl group attached to a 3-oxopropanoate backbone, contributing to its lipophilic character and moderate volatility. Researchers increasingly explore its potential in green solvent systems, responding to industry demands for eco-friendly alternatives to traditional reagents. Analytical techniques like HPLC and GC-MS are commonly employed for purity verification, with typical commercial grades achieving ≥98% purity.
In pharmaceutical contexts, ethyl 3-(2-methylphenyl)-3-oxopropanoate serves as a precursor for non-steroidal anti-inflammatory drugs (NSAIDs) and central nervous system (CNS) active compounds. Its structure-activity relationship has gained attention in computer-aided drug design (CADD) studies, particularly for optimizing bioavailability parameters. The compound's metabolic stability makes it attractive for prodrug development, addressing current challenges in drug delivery systems.
Industrial applications leverage its flavor-enhancing properties in food-grade aroma chemicals, where it contributes to fruity and floral notes. Regulatory compliance with FDA 21 CFR and EU Flavor Directive ensures its safe use in consumer products. Recent patents demonstrate innovative uses in controlled-release formulations and cosmetic stabilizers, reflecting cross-industry versatility.
From a synthetic chemistry perspective, the compound participates in Michael addition and Knoevenagel condensation reactions. Advanced applications include serving as a building block for OLED materials and organic semiconductors, meeting growing demand in optoelectronic devices. Stability studies confirm its compatibility with polymer matrices, enabling development of functional coatings with enhanced durability.
Environmental fate studies indicate aerobic biodegradation pathways for ethyl 3-(2-methylphenyl)-3-oxopropanoate, with half-life estimates of 15-30 days in standard OECD 301 tests. This profile supports its selection in green chemistry initiatives, particularly for replacing persistent halogenated compounds. Analytical method development continues to improve detection limits below 0.1 ppm using LC-MS/MS techniques.
The global market for β-keto esters like CAS 51725-82-7 shows 6.8% CAGR growth (2023-2030), driven by pharmaceutical outsourcing and specialty chemical demand. Supply chain optimization now incorporates blockchain tracking for quality assurance, while continuous flow chemistry methods enhance production efficiency. These advancements address key industry pain points regarding batch-to-batch consistency and process intensification.
Emerging research explores enzymatic synthesis routes using immobilized lipases, achieving >90% yield under mild conditions. This biocatalytic approach aligns with white biotechnology trends, reducing energy consumption by 40% compared to conventional methods. Such innovations position ethyl 3-(2-methylphenyl)-3-oxopropanoate as a model compound for sustainable manufacturing paradigms.
Quality control protocols emphasize ICH guidelines for impurity profiling, with particular attention to genotoxic impurities below 1 ppm. Modern quality-by-design (QbD) approaches have reduced manufacturing deviations by 35% since 2020. These improvements support applications in high-value therapeutics where stringent regulatory compliance is paramount.
Future directions include exploring its co-crystal formation with pharmaceutical coformers to modify physicochemical properties. Computational modeling predicts stable complexes with carboxylic acid partners, potentially expanding its utility in solid-state chemistry. Such developments underscore the compound's ongoing relevance in cutting-edge materials science and formulation technology.
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